molecular formula C12H16N2O5 B1328004 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid CAS No. 1019452-53-9

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid

Cat. No.: B1328004
CAS No.: 1019452-53-9
M. Wt: 268.27 g/mol
InChI Key: QFMUYWUUTPFYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C12H16N2O5 It is a derivative of benzoic acid, characterized by the presence of an ethoxypropylamino group and a nitro group attached to the benzene ring

Scientific Research Applications

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Future Directions

The future potential of amino acid-based therapeutics in treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far reaching . Therefore, future directions for 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid research could include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is unique due to the presence of the ethoxypropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-(3-ethoxypropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-2-19-7-3-6-13-10-5-4-9(12(15)16)8-11(10)14(17)18/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUYWUUTPFYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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